molecular formula C12H13F3N2O B12108512 2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide

2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B12108512
M. Wt: 258.24 g/mol
InChI Key: GMQGLOOLKCFMSL-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide is a chemical compound that features a cyclopropylamino group and a trifluoromethyl-substituted phenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropylamino group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both a cyclopropylamino group and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13F3N2O

Molecular Weight

258.24 g/mol

IUPAC Name

2-(cyclopropylamino)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-3-1-2-4-10(9)17-11(18)7-16-8-5-6-8/h1-4,8,16H,5-7H2,(H,17,18)

InChI Key

GMQGLOOLKCFMSL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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